molecular formula C15H18BrNO3S2 B4924935 5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide

5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide

Cat. No. B4924935
M. Wt: 404.3 g/mol
InChI Key: FHYOTUIFDAWMMB-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative that has been found to exhibit promising biological activity against various diseases.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting specific enzymes or receptors. For example, it has been suggested that this compound inhibits the activity of histone deacetylases, which are enzymes that regulate gene expression. Additionally, it has been proposed that this compound modulates the activity of peroxisome proliferator-activated receptors, which are nuclear receptors that regulate various biological processes.
Biochemical and Physiological Effects:
5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide has been found to exhibit various biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Moreover, it has been found to regulate glucose metabolism by activating AMP-activated protein kinase.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide in lab experiments is its potential therapeutic applications. This compound has been found to exhibit promising biological activity against various diseases, which makes it an attractive target for drug development. Additionally, the synthesis of this compound is relatively straightforward, which makes it easily accessible for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide. One potential direction is to investigate the mechanism of action of this compound in more detail. Understanding how this compound exerts its biological activity could provide insights into its potential therapeutic applications. Another potential direction is to explore the use of this compound in combination with other drugs. Combining this compound with other drugs could enhance its therapeutic efficacy and reduce potential toxicity. Moreover, it would be interesting to investigate the potential use of this compound in animal models and clinical trials. This would provide valuable information on the safety and efficacy of this compound in vivo.

Synthesis Methods

The synthesis of 5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide involves the reaction of 5-bromo-2-chlorothiophene with 4-propylphenoxyethylamine in the presence of a base. The resulting intermediate is then treated with sulfuryl chloride to obtain the final product. The synthesis of this compound has been reported in the literature, and it can be obtained with reasonable yields.

Scientific Research Applications

5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide has been found to exhibit promising biological activity against various diseases. It has been studied for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, this compound has been investigated for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Moreover, it has been studied for its potential use as an antidiabetic agent, as it has been found to regulate glucose metabolism.

properties

IUPAC Name

5-bromo-N-[2-(4-propylphenoxy)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3S2/c1-2-3-12-4-6-13(7-5-12)20-11-10-17-22(18,19)15-9-8-14(16)21-15/h4-9,17H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYOTUIFDAWMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[2-(4-propylphenoxy)ethyl]thiophene-2-sulfonamide

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